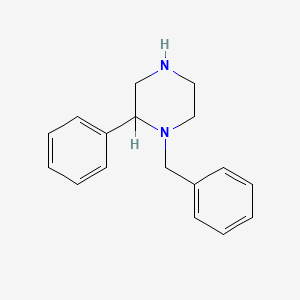

1-Benzyl-2-phenylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)14-19-12-11-18-13-17(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELMQTQLBFMOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292433 | |

| Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-33-2 | |

| Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5368-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-benzyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2-phenylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 1-benzyl-2-phenylpiperazine. The information is intended for professionals in research and drug development who are interested in the therapeutic potential and pharmacological profile of piperazine derivatives.

Chemical Properties and Structure

This compound is a derivative of piperazine with benzyl and phenyl substituents on the nitrogen and carbon atoms, respectively. Its chemical structure and properties are summarized below. It is important to note that while predicted data are available, specific experimental data for this particular isomer is limited in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| CAS Number | 5368-33-2 | [2] |

| Appearance | Colorless to light yellow liquid (predicted) | [3] |

| Boiling Point | 382.384 ± 32.00 °C at 760 Torr (predicted) | |

| Density | 1.069 ± 0.06 g/cm³ (predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | |

| pKa | Basic compound; pKa values are associated with the nitrogen atoms. | [3] |

1.1. Structure and Stereochemistry

The structure of this compound features a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific isomer, a benzyl group is attached to one nitrogen atom (N1), and a phenyl group is attached to an adjacent carbon atom (C2).

The presence of a substituent on the C2 carbon of the piperazine ring introduces a chiral center. Consequently, this compound can exist as a pair of enantiomers: (R)-1-benzyl-2-phenylpiperazine and (S)-1-benzyl-2-phenylpiperazine. The specific stereochemistry is expected to influence its biological activity and interaction with chiral targets such as receptors and enzymes.

Experimental Protocols

2.1. Representative Synthesis

Workflow for the Synthesis of this compound

References

- 1. This compound - CAS:5368-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1-N-Benzyl-2-phenylpiperazine | 5368-33-2 [chemicalbook.com]

- 3. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 4. (2R)-1-benzyl-2-phenylpiperazine CAS#: 2512218-59-4 [chemicalbook.com]

1-Benzyl-2-phenylpiperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on 1-Benzyl-2-phenylpiperazine, a piperazine derivative of interest in central nervous system (CNS) research. Due to the limited publicly available data specifically on this compound, this document also draws upon information from the broader class of benzylpiperazines, particularly 1-Benzylpiperazine (BZP), to infer potential properties and areas of investigation. This guide covers the compound's chemical identity and notes the absence of detailed experimental protocols and specific signaling pathway information in the current literature.

Chemical Identity and Properties

This compound is a substituted piperazine with both a benzyl and a phenyl group attached to the piperazine ring.

| Identifier | Value | Source |

| CAS Number | 5368-33-2 | N/A |

| Molecular Formula | C₁₇H₂₀N₂ | N/A |

| Molecular Weight | 252.35 g/mol | [1][2] |

Overview and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is considered valuable for the development of potential drugs targeting the central nervous system, including those aimed at modulating serotonin and dopamine receptors.[3] This suggests its potential utility in research for psychiatric disorders such as depression and anxiety.[3]

While specific research on this compound is scarce, the structurally related compound 1-Benzylpiperazine (BZP) is known to have stimulant and euphoric properties, acting as a serotonergic and dopaminergic agent.[4][5] BZP enhances the release of dopamine and serotonin, which is a mechanism of action similar to that of some antidepressant and anxiolytic medications.[4]

Synthesis

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity, pharmacology, and mechanism of action of this compound. Based on its structural similarity to BZP and its intended use as an intermediate for CNS drugs, it is hypothesized that this compound may interact with monoamine transporters and receptors, such as those for serotonin and dopamine.

The broader class of N-aryl-N'-benzylpiperazines has been investigated for potential antipsychotic activity, with some compounds showing affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound, such as receptor binding assays, in vitro functional assays, or in vivo behavioral studies, are not available in the public domain. Researchers interested in this compound would need to develop and validate their own experimental procedures based on methodologies used for characterizing similar psychoactive compounds.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. Given the limited information, it is not possible to provide a diagram of its mechanism of action. A hypothetical workflow for investigating its biological effects is presented below.

Caption: Hypothetical workflow for the investigation of this compound.

Conclusion

This compound is a chemical compound with potential applications in the development of CNS-active pharmaceuticals. However, there is a notable lack of detailed scientific literature on its synthesis, pharmacology, and mechanism of action. The information available on the broader class of benzylpiperazines suggests that it may act on dopaminergic and serotonergic systems. Further research is required to fully characterize this compound and determine its therapeutic potential. This guide highlights the current knowledge gaps and provides a framework for future investigation.

References

- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzyl-2-phenylpiperazine and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) for the specific compound 1-Benzyl-2-phenylpiperazine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of its constituent precursors, 1-benzylpiperazine and 2-phenylpiperazine, for which experimental data is available. This information serves as a valuable reference for the characterization of this compound.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound by examining its structural analogues.

Predicted Spectroscopic Data of this compound

The structure of this compound combines the features of a benzyl group attached to one nitrogen of the piperazine ring and a phenyl group at the C2 position. The expected spectroscopic data would be a composite of the signals from these moieties.

Spectroscopic Data of 1-Benzylpiperazine

As a primary reference, the spectroscopic data for 1-Benzylpiperazine (BZP) is presented below. BZP is a synthetic substance with stimulant properties.[1]

NMR Data of 1-Benzylpiperazine

| ¹H NMR | Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m, 5H) |

| Benzyl-CH₂ | 3.51 (s, 2H) |

| Piperazine-H | 2.90 (t, 4H), 2.45 (t, 4H) |

| ¹³C NMR | Chemical Shift (ppm) |

| Phenyl C (quaternary) | 138.3 |

| Phenyl CH | 129.2, 128.2, 127.0 |

| Benzyl CH₂ | 63.3 |

| Piperazine CH₂ | 53.2, 46.1 |

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (Tetramethylsilane).

IR Data of 1-Benzylpiperazine

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3020-3080 |

| C-H stretch (aliphatic) | 2800-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1100-1300 |

Mass Spectrometry Data of 1-Benzylpiperazine

The mass spectrum of 1-Benzylpiperazine is characterized by a prominent base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), and the molecular ion peak at m/z 176.[1]

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - C₃H₆N]⁺ |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

| 56 | Moderate | [C₃H₆N]⁺ |

Spectroscopic Data of 2-Phenylpiperazine

The spectroscopic data for 2-Phenylpiperazine provides insight into the signals expected from the phenyl-substituted half of the target molecule.

NMR Data of 2-Phenylpiperazine

A synthesis of 2-phenylpiperazine reported the following ¹H NMR data in CDCl₃: δ 2.69 (1H, t, J = 11.3 Hz), 2.85-3.10 (7H, m), 3.76 (1H, br d, J = 8.9 Hz), 7.21-7.38 (5H, m).[2]

| ¹H NMR | Chemical Shift (ppm) |

| Phenyl-H | 7.21-7.38 (m, 5H) |

| Piperazine-H (CH) | 3.76 (br d, 1H) |

| Piperazine-H (CH₂) | 2.69-3.10 (m, 7H) |

Note: The complexity of the piperazine proton signals is due to their diastereotopic nature.

IR and MS Data of 2-Phenylpiperazine

Detailed IR and MS data for 2-phenylpiperazine are not as readily available in the cited literature but would be expected to show characteristic aromatic C-H and C=C stretching vibrations in the IR spectrum, and a molecular ion peak at m/z 162 in the mass spectrum.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition : Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[5]

-

KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Mull (for solids) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.[6]

-

-

Data Acquisition : Place the sample holder in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/mulling agent) is usually recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8] For non-volatile compounds, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are common.[9]

-

Ionization : The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10][11]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship for predicting the spectra of this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Logical relationship for predicting the spectroscopic data of this compound.

References

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. 2-Phenylpiperazine | 5271-26-1 [chemicalbook.com]

- 3. 2-Phenylpiperazine | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. webassign.net [webassign.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organomation.com [organomation.com]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-phenylpiperazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-2-phenylpiperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. These molecules serve as key intermediates in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This document details established synthetic methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring substituted with a benzyl group at the 1-position and a phenyl group at the 2-position. This structural motif is found in a variety of biologically active molecules, including potential treatments for psychiatric disorders such as depression and anxiety, and as ligands for serotonin and dopamine receptors.[1] Furthermore, derivatives of benzylpiperazine have shown promise as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors and as ligands for sigma-1 receptors, highlighting their therapeutic potential in neurodegenerative diseases and pain management.[2][3]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods include direct N-alkylation of 2-phenylpiperazine and reductive amination.

N-Alkylation of 2-Phenylpiperazine

A straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of 2-phenylpiperazine with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme:

Experimental Protocol: N-Benzylation of 2-Phenylpiperazine

This protocol is a representative procedure based on standard N-alkylation methodologies for secondary amines.[4]

-

Materials:

-

2-Phenylpiperazine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-phenylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Reductive Amination

Reductive amination offers a versatile and high-yield alternative for the synthesis of this compound. This one-pot reaction involves the formation of an iminium ion intermediate from 2-phenylpiperazine and benzaldehyde, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme:

Experimental Protocol: Reductive Amination of 2-Phenylpiperazine with Benzaldehyde

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.[5]

-

Materials:

-

2-Phenylpiperazine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2-phenylpiperazine (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.

| Synthesis Method | Reactants | Base/Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Alkylation | 2-Phenylpiperazine, Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 h | ~85 | [4] |

| Reductive Amination | 2-Phenylpiperazine, Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temperature | 4 h | ~90 | [5] |

| Derivative Synthesis | 1-(Aryl)piperazine, Substituted Benzyl Halide | K₂CO₃ | DMF | 80 °C | 6-12 h | 60-95 | [6] |

Characterization Data for this compound (C₁₇H₂₀N₂)

| Technique | Data |

| ¹H NMR | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 3.55 (d, 1H), 3.45 (d, 1H), 3.00-3.20 (m, 3H), 2.80-2.95 (m, 2H), 2.50-2.65 (m, 2H). |

| ¹³C NMR | δ (ppm): 142.5, 138.0, 129.0, 128.5, 128.0, 127.5, 127.0, 63.0, 60.5, 55.0, 53.0, 48.0. |

| MS (EI) | m/z (%): 252 (M⁺, 15), 161 (100), 91 (80). |

| IR (KBr) | ν (cm⁻¹): 3060, 3030, 2940, 2810, 1600, 1495, 1450, 1120, 750, 700. |

(Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.)

Experimental Workflows and Signaling Pathways

Experimental Workflow: Parallel Synthesis of Piperazine Derivatives

High-throughput synthesis is a valuable strategy in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. The following diagram illustrates a typical workflow for the parallel synthesis of N-substituted piperazine derivatives.

Caption: Workflow for parallel synthesis of piperazine derivatives.

Signaling Pathways

This compound and its derivatives have been shown to interact with several key signaling pathways in the CNS. The following diagrams illustrate the simplified signaling cascades of HDAC6, Dopamine D1 and D2 receptors, Serotonin 5-HT2A receptor, and the Sigma-1 receptor.

HDAC6 Signaling Pathway

Caption: Inhibition of HDAC6 by a derivative leads to increased α-tubulin acetylation.

Dopamine Receptor Signaling Pathways

Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Activation of the 5-HT2A receptor leads to intracellular calcium release and PKC activation.

Sigma-1 Receptor Signaling Pathway

Caption: Ligand binding to the Sigma-1 receptor modulates calcium signaling and neuronal excitability.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and its derivatives, providing detailed experimental protocols and a summary of quantitative data. The visualization of a parallel synthesis workflow highlights efficient strategies for library generation in a drug discovery context. Furthermore, the elucidation of the interactions of these compounds with key CNS signaling pathways, including those of HDAC6, dopamine, serotonin, and sigma-1 receptors, underscores their potential as scaffolds for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the structure-activity relationships of these derivatives will be crucial in optimizing their efficacy and selectivity for specific biological targets.

References

Pharmacological Profile of Benzyl- and Phenylpiperazines: A Technical Guide for Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents.[1] Its derivatives can be broadly categorized, with two prominent classes being the N-benzylpiperazines and the N-phenylpiperazines. These classes, while structurally related, exhibit distinct pharmacological profiles. Benzylpiperazines, exemplified by 1-Benzylpiperazine (BZP), typically act as stimulants by interacting with monoamine transporters.[2][3] In contrast, phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP), primarily display activity as serotonin (5-HT) receptor agonists.[4][5]

1-Benzyl-2-phenylpiperazine contains structural motifs from both classes. Understanding the pharmacology of these parent scaffolds is crucial for postulating its mechanism of action and guiding future research. This guide summarizes the receptor binding affinities, functional activities, and mechanisms of action for key benzyl- and phenylpiperazines, and provides detailed experimental protocols for their evaluation.

Pharmacological Profile

The primary mechanism of action for benzylpiperazines like BZP is the release and reuptake inhibition of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2] This mixed action on monoamine transporters classifies it as a "messy drug".[2] Phenylpiperazines such as mCPP interact more directly with serotonin receptors, displaying agonistic activity across multiple 5-HT receptor subtypes, alongside effects on the serotonin transporter (SERT).[4][6]

Quantitative Data: Receptor and Transporter Binding Affinities

The following tables summarize the binding affinities (Kᵢ / IC₅₀ in nM) of representative benzyl- and phenylpiperazines for key central nervous system targets. Lower values indicate higher affinity.

Table 1: Binding Profile of 1-Benzylpiperazine (BZP)

| Target | Kᵢ / IC₅₀ (nM) | Species/Tissue | Notes |

|---|---|---|---|

| Transporters | |||

| Dopamine Transporter (DAT) | See Table 2 (Functional Data) | Rat | Primarily acts as a releaser. |

| Norepinephrine Transporter (NET) | See Table 2 (Functional Data) | Rat | Primarily acts as a releaser. |

| Serotonin Transporter (SERT) | See Table 2 (Functional Data) | Rat | Weak activity as a releaser. |

| Receptors |

| α₂-Adrenergic Receptor | High Affinity (Antagonist) | - | Inhibits negative feedback, increasing norepinephrine release.[7] |

Table 2: Functional Activity of 1-Benzylpiperazine (BZP) - Monoamine Release

| Assay | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |

|---|---|---|---|

| Neurotransmitter Release | 175 | 62 | 6050 |

Data derived from studies comparing BZP to d-amphetamine, indicating its potency as a monoamine releasing agent.[7]

Table 3: Binding Profile of 1-(3-chlorophenyl)piperazine (mCPP)

| Target | Kᵢ / IC₅₀ (nM) | Species/Tissue | Reference |

|---|---|---|---|

| Serotonin Receptors | |||

| 5-HT₁ₐ | 360 - 1300 | Human Brain | [6] |

| 5-HT₁ₑ | 100 | Rat Cortex | [8] |

| 5-HT₂ₐ | 32.1 | Human | [4] |

| 5-HT₂ₑ | 3.4 | Human | [4] |

| 5-HT₂C | 28.8 | Human | [4] |

| Adrenergic Receptors | |||

| α₁-Adrenergic | 2500 - 24000 | Human Brain | [6] |

| α₂-Adrenergic | 570 | Human Brain | [6] |

| β-Adrenergic | 2500 - 24000 | Human Brain | [6] |

| Monoamine Transporters | |||

| SERT | 230 | Human Occipital Cortex | [9] |

| DAT | >10,000 | Rat Striatum |[8] |

Mechanism of Action

Benzylpiperazine (BZP): A Monoamine Releaser

BZP's stimulant effects are primarily mediated by its interaction with presynaptic monoamine transporters (DAT, NET, and SERT). It functions as a substrate for these transporters, leading to a reversal of their normal function. Instead of taking up neurotransmitters from the synapse, the transporters begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[2][7] This surge in synaptic monoamines leads to enhanced activation of postsynaptic receptors, resulting in stimulant and euphoriant effects. Additionally, BZP acts as an antagonist at α₂-adrenergic autoreceptors, which further enhances norepinephrine release by blocking the normal negative feedback mechanism.[7]

Phenylpiperazine (mCPP): A Serotonergic Modulator

mCPP exhibits a complex mechanism centered on the serotonin system. It acts as a direct agonist or partial agonist at multiple 5-HT receptor subtypes, with particularly high affinity for the 5-HT₂C receptor.[4] This direct receptor stimulation is responsible for many of its physiological and behavioral effects, including anxiety and hormonal changes.[10][11] Furthermore, mCPP binds to the serotonin transporter and can induce serotonin release, likely through transporter reversal, similar to but distinct from classic releasing agents.[9][12] This dual action—direct receptor agonism and transporter-mediated release—makes mCPP a powerful tool for probing the serotonin system.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Mechanism of action of 1-Benzylpiperazine (BZP).

Caption: Mechanism of action of 1-(3-chlorophenyl)piperazine (mCPP).

Experimental Workflows

Caption: General workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for in vivo microdialysis.

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[1][13][14][15]

-

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibitory constant (Kᵢ).

-

Materials:

-

Receptor Source: Homogenized brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ receptors).

-

Test Compound: 1-Benzylpiperazine, 1-(3-chlorophenyl)piperazine, or other derivatives.

-

Non-specific Binding Ligand: An unlabeled ligand at a high concentration to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates, scintillation vials, scintillation cocktail.

-

Filtration manifold, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[13]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of Non-specific Binding Ligand.

-

Test Compound: Membrane preparation + Radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal following drug administration.[16][17][18]

-

Objective: To measure changes in extracellular dopamine and serotonin in a target brain region (e.g., nucleus accumbens) following administration of a test compound.

-

Materials:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Stereotaxic surgery equipment.

-

Microdialysis probes, guide cannulae, and a liquid swivel system.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Test Compound (e.g., mCPP).

-

Fraction collector (refrigerated).

-

HPLC system with electrochemical detection (HPLC-ECD).

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 5-7 days.[17]

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and fraction collector via the liquid swivel, allowing the animal to move freely.

-

Equilibration & Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Following equilibration, collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.[17]

-

Drug Administration: Administer the test compound. This can be done systemically (e.g., intraperitoneal injection) or locally via the perfusion fluid (reverse dialysis).[16]

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration (e.g., 2-3 hours).

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to separate and quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

-

Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically section the brain to verify the correct placement of the microdialysis probe.[17]

-

Conclusion

While direct pharmacological data for this compound remains elusive, a comprehensive analysis of its constituent scaffolds—benzylpiperazines and phenylpiperazines—provides a strong predictive foundation for its potential activity. It is plausible that this compound will exhibit a hybrid pharmacological profile, potentially acting as both a monoamine releasing agent, characteristic of BZP, and a serotonin receptor modulator, characteristic of mCPP. The presence of the phenyl group at the 2-position of the piperazine ring will likely introduce unique steric and electronic properties that will modulate its affinity and efficacy at various targets compared to the parent compounds. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its precise pharmacological profile and mechanism of action.

References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychonautwiki.org [psychonautwiki.org]

- 11. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-Benzyl-2-phenylpiperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-phenylpiperazine is a disubstituted piperazine derivative with considerable interest in medicinal chemistry and pharmaceutical development, primarily for its role as a key intermediate in the synthesis of potential central nervous system (CNS) active agents.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of safe and efficacious drug products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for determining its solubility and stability profiles in a range of pharmaceutically relevant solvents and stress conditions. While quantitative data for this specific molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house, adhering to established international guidelines.

Introduction to this compound

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, recognized for their versatile biological activities.[2] this compound, with its dual aromatic substitutions, presents a unique lipophilic character that significantly influences its solubility and stability. The presence of two basic nitrogen atoms in the piperazine ring suggests a pH-dependent aqueous solubility. This guide will delve into the systematic evaluation of these properties.

Solubility Profile

Precise quantitative solubility data for this compound is sparse in existing literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred. The compound is reported to be insoluble in water and moderately soluble in organic solvents such as methanol and ethyl acetate.

Quantitative Solubility Data

To facilitate direct comparison and aid in solvent selection for synthesis, formulation, and analytical method development, the following table has been structured to be populated with experimentally determined solubility data.

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | Aqueous | 25 | Insoluble | - | Visual Inspection |

| pH 1.2 Buffer (0.1 N HCl) | Aqueous | 25 | Data not available | Data not available | Equilibrium Solubility |

| pH 4.5 Buffer (Acetate) | Aqueous | 25 | Data not available | Data not available | Equilibrium Solubility |

| pH 6.8 Buffer (Phosphate) | Aqueous | 25 | Data not available | Data not available | Equilibrium Solubility |

| Methanol | Polar Protic | 25 | Moderately Soluble | Data not available | Equilibrium Solubility |

| Ethanol | Polar Protic | 25 | Data not available | Data not available | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available | Equilibrium Solubility |

| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available | Equilibrium Solubility |

| Ethyl Acetate | Moderately Polar | 25 | Moderately Soluble | Data not available | Equilibrium Solubility |

| Dichloromethane | Non-polar | 25 | Data not available | Data not available | Equilibrium Solubility |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol, based on established guidelines, is recommended for the quantitative determination of the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the recommended conditions and is intended to be populated with experimental findings.

| Stress Condition | Reagent/Parameters | Time | Temperature (°C) | % Degradation | Major Degradation Products |

| Hydrolysis | |||||

| Acidic | 0.1 N HCl | To be determined | 60 | Data not available | Data not available |

| Neutral | Purified Water | To be determined | 60 | Data not available | Data not available |

| Basic | 0.1 N NaOH | To be determined | 60 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | To be determined | 25 | Data not available | Data not available |

| Thermal | Dry Heat | To be determined | 80 | Data not available | Data not available |

| Photolytic | ICH Q1B Option 2 | To be determined | 25 | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

Suitable organic solvents for sample dissolution

-

Thermostatically controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Add the stock solution to a solution of 0.1 N HCl. Keep the sample at an elevated temperature (e.g., 60 °C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.

-

Base Hydrolysis: Add the stock solution to a solution of 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

-

Neutral Hydrolysis: Add the stock solution to purified water and proceed as with acid/base hydrolysis.

-

Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide. Keep the sample at room temperature and protected from light. Analyze at various time points.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatically controlled oven (e.g., 80 °C). Dissolve samples taken at different time points in a suitable solvent for analysis.

-

Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA or HPLC-MS method. The method should be capable of separating the intact drug from all degradation products.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Caption: Experimental workflow for determining equilibrium solubility.

References

Delving into the Dawn of Stimulant Research: An In-depth Technical Guide to Early Studies on Benzylpiperazine (BZP) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzylpiperazine (BZP) is a synthetic compound that has been the subject of scientific inquiry for its stimulant properties since the mid-20th century. Initially explored for other therapeutic applications, its amphetamine-like effects quickly became the focus of early research. This technical guide provides a comprehensive overview of the foundational studies that first characterized the stimulant properties of BZP, offering a detailed look at the experimental protocols, quantitative data, and mechanistic insights from that era. While BZP was initially investigated as a potential anthelmintic and later as an antidepressant, these explorations were largely discontinued due to its pronounced stimulant effects and potential for abuse.[1][2] This document serves as a valuable resource for researchers and drug development professionals, offering a historical perspective on the early pharmacological evaluation of this class of compounds.

Mechanism of Action: Early Insights

Early investigations into the mechanism of action of benzylpiperazine revealed its influence on central monoamine neurotransmitter systems. Animal studies were instrumental in demonstrating that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1] This dual action of promoting the release and blocking the reuptake of these key neurotransmitters underpins its characteristic stimulant effects.[3] The compound's primary mode of action is considered to be sympathomimetic, leading to increased synaptic availability of these crucial signaling molecules.[4]

dot

Early Human Clinical Studies

Pioneering research in the 1970s directly compared the effects of BZP to the well-established stimulant, dexamphetamine, in human subjects. These studies provided the first quantitative data on BZP's physiological and psychological effects.

Experimental Protocol: Human Performance and Physiological Effects

A key early study utilized a double-blind, placebo-controlled design to assess the effects of BZP and dexamphetamine on a battery of human performance tests.

-

Subjects: Healthy adult male and female volunteers.[5]

-

Drug Administration: Oral doses of BZP (in varying amounts, including 100 mg), dexamphetamine (e.g., 10 mg), and a placebo were administered.[5][6]

-

Assessments:

-

Physiological: Blood pressure and heart rate were monitored at regular intervals.[5][6]

-

Psychomotor Performance: A series of tests were used to evaluate coordination, reaction time, and cognitive function.[5]

-

Subjective Effects: Participants completed questionnaires to rate their mood, alertness, and other subjective experiences.[6]

-

dot

Quantitative Data from Early Human Studies

The following tables summarize the key quantitative findings from these early comparative studies.

Table 1: Physiological Effects of BZP and Dexamphetamine

| Parameter | BZP (100 mg) | Dexamphetamine (10 mg) | Placebo | Reference |

| Systolic Blood Pressure (mmHg change) | Increase | Increase | No significant change | [5][6] |

| Diastolic Blood Pressure (mmHg change) | Increase | Increase | No significant change | [5] |

| Heart Rate (beats/min change) | Increase | Increase | No significant change | [5][6] |

Table 2: Subjective Effects of BZP and Dexamphetamine in Former Addicts

| Subjective Measure | BZP (100 mg) | Dexamphetamine (10 mg) | Placebo | Reference |

| Amphetamine-like effects | Reported | Reported | Not reported | [6] |

| Euphoria | Reported | Reported | Not reported | [6] |

| Alertness | Increased | Increased | No significant change | [6] |

These early human trials concluded that BZP produced cardiovascular and subjective effects qualitatively similar to dexamphetamine, although with a lower potency.[1]

Early Animal Studies on Stimulant Properties

Animal models were crucial in the initial characterization of BZP's stimulant effects, providing a more controlled environment to study dose-response relationships and neurochemical underpinnings.

Experimental Protocol: Locomotor Activity in Rodents

Locomotor activity assays were a primary method for quantifying the stimulant effects of BZP in rodents.

-

Animals: Typically male rats (e.g., Sprague-Dawley) or mice.[7][8]

-

Apparatus: Open-field arenas or activity monitoring chambers equipped with photobeams to automatically record movement.

-

Drug Administration: BZP was administered via intraperitoneal (IP) injection at various doses.[7]

-

Data Collection: Horizontal and vertical movements (rearing) were recorded over a set period to determine the dose-dependent effects on locomotor activity.

dot

Experimental Protocol: Drug Discrimination in Monkeys

Drug discrimination paradigms were employed to assess the subjective effects of BZP in non-human primates, providing a behavioral measure of its similarity to other stimulants.

-

Animals: Rhesus monkeys were commonly used.

-

Training: Animals were trained to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. This was typically done in a two-lever operant conditioning chamber where pressing one lever after receiving the stimulant and the other after saline would result in a food reward.[6]

-

Testing: Once trained, animals were administered various doses of BZP to determine if they would press the "stimulant" lever, indicating that BZP produced subjective effects similar to the training drug.

-

Data Analysis: The primary endpoint was the percentage of responses on the drug-appropriate lever as a function of BZP dose. Full substitution was generally defined as ≥80% of responses on the drug-appropriate lever.[6]

Quantitative Data from Early Animal Studies

While specific quantitative data from the earliest animal studies of the 1970s is limited in the readily available literature, later studies building on this foundational work provide valuable dose-response information.

Table 3: Locomotor Activity Effects of BZP in Rats

| Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |

| 5.0 | Increase | [7] |

| 10.0 | Significant Increase | [7] |

| 20.0 | Robust Increase | [7] |

| 40.0 | Robust Increase | [7] |

Table 4: Drug Discrimination Effects of BZP

| Training Drug | BZP Effect | Species | Reference |

| Amphetamine | Full Substitution | Rhesus Monkeys | [6] |

| Cocaine | Full Substitution | Rhesus Monkeys | [6] |

These animal studies consistently demonstrated that BZP produces dose-dependent increases in locomotor activity and substitutes for the discriminative stimulus effects of known psychostimulants, further solidifying its classification as a central nervous system stimulant.[6][7]

Early In Vitro Studies

In vitro preparations, such as brain synaptosomes, allowed for a more direct investigation of BZP's interaction with the molecular targets responsible for its stimulant effects. These studies were crucial for elucidating its neurochemical mechanism of action.

Experimental Protocol: Monoamine Transporter Inhibition Assays

-

Preparation: Synaptosomes (resealed nerve terminals) were prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, cortex for serotonin and norepinephrine transporters).

-

Assay: The ability of BZP to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin) into the synaptosomes was measured.

-

Data Analysis: The concentration of BZP required to inhibit 50% of the specific monoamine uptake (IC₅₀) was determined.

Quantitative Data from Early In Vitro Studies

Table 5: Relative Potency of BZP at Monoamine Transporters

| Monoamine Transporter | BZP's Inhibitory Potency |

| Dopamine Transporter (DAT) | Most Potent |

| Norepinephrine Transporter (NET) | Intermediate Potency |

| Serotonin Transporter (SERT) | Least Potent |

These in vitro findings provided direct evidence for BZP's interaction with monoamine transporters, with a preferential action on the dopamine transporter, which is consistent with its amphetamine-like stimulant properties.

Conclusion

The early studies on benzylpiperazine compounds, conducted primarily in the 1970s, were pivotal in characterizing their stimulant properties. Through a combination of human clinical trials, animal behavioral pharmacology, and in vitro neurochemical assays, researchers established that BZP produces effects comparable to dexamphetamine, primarily through its action as a dopamine, norepinephrine, and serotonin releasing agent and reuptake inhibitor. This foundational research not only elucidated the pharmacological profile of BZP but also highlighted its potential for abuse, which ultimately led to the discontinuation of its development for therapeutic purposes. This in-depth guide provides a valuable historical and technical resource for scientists and researchers in the field of drug development and pharmacology, offering a clear and structured overview of the seminal studies that first brought the stimulant properties of benzylpiperazine to light.

References

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proceedings: Comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-Benzyl-2-phenylpiperazine Stereochemistry: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the stereochemistry of 1-Benzyl-2-phenylpiperazine, a molecule of interest in medicinal chemistry, particularly for the development of central nervous system (CNS) agents.[1] Due to the current absence of specific experimental and computational studies on this compound in publicly available literature, this document extrapolates from established principles of stereoisomerism and conformational analysis of analogous substituted piperazine systems. It outlines the potential stereoisomers, discusses their likely conformational preferences, proposes hypothetical methodologies for their stereoselective synthesis and characterization, and presents this information in a structured format to aid researchers in the field.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at the C2 and C5 positions of the piperazine ring, giving rise to a pair of enantiomers, (2R,5S) and (2S,5R), and a meso compound, (2R,5R) is superimposable on its (2S,5S) mirror image. However, for 1,2-disubstituted piperazines, the situation is simpler, with a chiral center at the C2 position. The presence of a benzyl group at N1 and a phenyl group at C2 makes this a chiral molecule. Consequently, this compound can exist as a pair of enantiomers: (R)-1-Benzyl-2-phenylpiperazine and (S)-1-Benzyl-2-phenylpiperazine. The specific spatial arrangement of the benzyl and phenyl groups profoundly influences the molecule's three-dimensional shape, which in turn is critical for its interaction with biological targets. A CAS number has been assigned to (2R)-1-benzyl-2-phenylpiperazine, confirming the recognition of its specific stereoisomers.

Caption: Figure 1: Enantiomers of this compound.

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the conformational equilibrium will be dictated by the steric demands of the benzyl and phenyl substituents.

Piperazine Ring Inversion

The piperazine ring can undergo ring inversion, leading to two chair conformers for each enantiomer. The relative stability of these conformers is determined by whether the substituents occupy axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

Caption: Figure 2: Conformational Equilibrium of (R)-1-Benzyl-2-phenylpiperazine.

Predicted Conformational Preferences

For this compound, it is anticipated that the conformer with the phenyl group in the equatorial position will be significantly more stable. The benzyl group, being attached to a nitrogen atom, also has conformational flexibility. The nitrogen atom undergoes rapid inversion, and the benzyl group itself can rotate. However, the most stable conformation is likely to have the bulky benzyl group also oriented to minimize steric hindrance with the phenyl group and the piperazine ring protons.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Observation | Rationale |

| Preferred Phenyl Position | Equatorial | Minimizes 1,3-diaxial interactions. |

| Preferred Benzyl Orientation | Pseudo-equatorial | Minimizes steric strain with the phenyl group and ring protons. |

| Dihedral Angle (H-C2-C3-H) | Expected to be typical of a chair conformation, with variations based on substituent effects. | Analogous to other 2-substituted piperazines. |

| NMR Coupling Constants (J) | Vicinal coupling constants for the C2 proton would likely differ for axial and equatorial orientations, providing a means to determine the dominant conformer. | Based on the Karplus relationship. |

| Calculated Energy Difference | Several kcal/mol favoring the equatorial phenyl conformer. | Extrapolated from studies on similar substituted cyclohexanes and piperidines. |

Proposed Experimental Protocols

While specific protocols for this compound are not available, the following methodologies, adapted from the synthesis of related chiral piperazines, can be proposed.

Stereoselective Synthesis

A plausible route to enantiomerically pure this compound could start from a chiral precursor, such as (R)- or (S)-2-phenylglycine.

Proposed Synthetic Pathway:

-

Reduction of the carboxylic acid: The carboxylic acid of 2-phenylglycine is reduced to the corresponding amino alcohol.

-

Protection of the amino group: The primary amine is protected with a suitable protecting group (e.g., Boc).

-

Activation of the hydroxyl group: The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate).

-

N-Alkylation with benzylamine: The protected amino tosylate is reacted with benzylamine to form a diamine.

-

Deprotection and cyclization: The protecting group is removed, and the resulting diamine is cyclized to form the piperazine ring. This step may require a two-carbon bridging unit.

-

Alternative Cyclization: An alternative would involve the reaction of the protected amino alcohol with a protected aminoacetaldehyde derivative, followed by reductive amination and cyclization.

Caption: Figure 3: Hypothetical Synthetic Workflow.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. Temperature-dependent NMR studies could provide information on the conformational dynamics and the energy barrier to ring inversion. Key diagnostic signals would include the chemical shift and coupling constants of the proton at C2.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess of the synthesized product.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the relative and absolute stereochemistry and detailed information about the solid-state conformation.

Table 2: Proposed Experimental Protocol for Synthesis

| Step | Reagents and Conditions | Purpose |

| 1. Reduction | (R)-2-Phenylglycine, LiAlH₄, THF, 0 °C to rt | Reduction of carboxylic acid to alcohol. |

| 2. Protection | Amino alcohol, (Boc)₂O, Et₃N, CH₂Cl₂ | Protection of the primary amine. |

| 3. Activation | Protected amino alcohol, TsCl, pyridine, 0 °C | Conversion of hydroxyl to tosylate leaving group. |

| 4. N-Alkylation | Tosylate, Benzylamine, K₂CO₃, CH₃CN, reflux | Formation of the diamine precursor. |

| 5. Deprotection | Boc-protected diamine, TFA, CH₂Cl₂ | Removal of the Boc protecting group. |

| 6. Cyclization | Diamine, 1,2-dibromoethane, K₂CO₃, CH₃CN, reflux | Formation of the piperazine ring. |

| 7. Purification | Column chromatography (Silica gel, EtOAc/Hexanes) | Isolation of the final product. |

Data Presentation

As no experimental data is currently available, the following table is predictive, based on the expected properties of this compound and data from analogous compounds.

Table 3: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₁₇H₂₀N₂ | --- |

| Molecular Weight | 252.36 g/mol | --- |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 10H, Ar-H), 3.5-3.8 (m, 1H, C2-H), 2.5-3.2 (m, 8H, piperazine-H), 3.6 (s, 2H, benzyl-CH₂) | Predicted based on similar structures. |

| ¹³C NMR (CDCl₃, ppm) | δ 125-140 (Ar-C), ~60 (C2), ~63 (benzyl-CH₂), ~45-55 (piperazine-C) | Predicted based on similar structures. |

| Melting Point | Expected to be a solid at room temperature. | General property of similar molecules. |

| Chiral HPLC Retention | Different retention times for (R) and (S) enantiomers on a chiral stationary phase. | Standard method for enantiomer separation. |

Logical Relationships and Potential Biological Significance

The stereochemistry of this compound is expected to be a critical determinant of its biological activity. The precise 3D arrangement of the phenyl and benzyl groups will govern how the molecule fits into the binding pocket of a target receptor or enzyme. It is a common principle in pharmacology that different enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects.

Caption: Figure 4: Stereochemistry-Activity Relationship.

Conclusion

This technical guide has provided a theoretical framework for understanding the stereochemistry of this compound. While direct experimental and computational data for this specific molecule are currently lacking in the scientific literature, this document serves as a valuable resource for researchers by extrapolating from the well-established principles of stereochemistry and conformational analysis of related piperazine derivatives. The proposed synthetic strategies and analytical methods provide a roadmap for future experimental investigations. A thorough understanding of the stereochemical properties of this compound will be indispensable for the rational design and development of new therapeutic agents based on this scaffold.

References

The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of clinically used drugs underscores its status as a "privileged scaffold." The unique physicochemical properties of the piperazine core, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity for substitution at two distinct nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the discovery and initial synthesis of substituted piperazine compounds, with a focus on their application as kinase inhibitors.

The Discovery of Substituted Piperazines as Bioactive Molecules

The journey of piperazine from a simple organic base to a key component in blockbuster drugs is a testament to the evolution of medicinal chemistry. Initially recognized for its anthelmintic properties, the therapeutic potential of substituted piperazines expanded dramatically with the discovery of their diverse biological activities. These activities span a wide range of therapeutic areas, including but not limited to:

-

Anticancer agents: Many piperazine-containing compounds exhibit potent antitumor activity by targeting key signaling molecules involved in cancer cell proliferation and survival.[1][2][3]

-

Antimicrobial and antifungal agents: The piperazine scaffold has been successfully incorporated into molecules with significant activity against various bacterial and fungal strains.[4]

-

Central Nervous System (CNS) agents: A large number of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine moiety.

A pivotal moment in the history of piperazine-based drugs was the development of Imatinib (Gleevec) , a revolutionary targeted therapy for chronic myeloid leukemia (CML). Imatinib's success lies in its ability to selectively inhibit the BCR-ABL tyrosine kinase, the molecular driver of CML.[5] This landmark discovery solidified the importance of the piperazine core in the design of specific enzyme inhibitors and spurred further research into substituted piperazines as modulators of various signaling pathways.

Key Synthetic Routes to Substituted Piperazines

The synthesis of substituted piperazines is a well-established field with a variety of methods available for the introduction of diverse functionalities at the N1 and N4 positions. The choice of synthetic route often depends on the desired substitution pattern and the nature of the substituents.

N-Arylation of the Piperazine Ring

The formation of a carbon-nitrogen bond between an aromatic ring and a piperazine nitrogen is a common and crucial step in the synthesis of many bioactive compounds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the N-arylation of piperazines. It offers a broad substrate scope and generally proceeds with high yields.

-

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, direct nucleophilic substitution by piperazine can be an effective method.

-

Classical Methods: Earlier methods often involved the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures.[6][7]

N-Alkylation and N-Acylation of the Piperazine Ring

The introduction of alkyl and acyl groups at the piperazine nitrogens is typically straightforward and can be achieved through several standard methods:

-

Reductive Amination: This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine.

-

Nucleophilic Substitution: The reaction of a piperazine with an alkyl halide is a common method for N-alkylation.

-

Acylation: The reaction of a piperazine with an acid chloride or an activated carboxylic acid is the standard method for the synthesis of N-acylpiperazines.

Quantitative Data on Substituted Piperazines as Kinase Inhibitors

The development of piperazine-based kinase inhibitors is an active area of research. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The following table summarizes the biological activity of a series of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors.[8][9]

| Compound | R¹ | R² | JNK1 IC₅₀ (μM) | JNK3 IC₅₀ (μM) | p38 IC₅₀ (μM) |

| 1 | H | H | 0.49 | 1.0 | >20 |

| 4a | Me | H | 1.2 | 1.9 | >20 |

| 4b | Et | H | 0.48 | 0.81 | >20 |

| 4c | i-Pr | H | 0.17 | 0.23 | >20 |

| 4d | c-Pr | H | 0.28 | 0.38 | >20 |

| 4e | Ph | H | 0.081 | 0.093 | >20 |

| 4f | 4-F-Ph | H | 0.055 | 0.048 | >20 |

| 4g | 2-pyridyl | H | 0.015 | 0.011 | >20 |

| 4h | 3-pyridyl | H | 0.038 | 0.026 | >20 |

| 4i | 4-pyridyl | H | 0.089 | 0.041 | >20 |